molecular formula C14H19ClO2 B1393945 2-(4-Tert-butylphenoxy)butanoyl chloride CAS No. 679837-26-4

2-(4-Tert-butylphenoxy)butanoyl chloride

Cat. No. B1393945
M. Wt: 254.75 g/mol
InChI Key: JEPKCMXXWQNEFO-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenoxy)butanoyl chloride is a chemical compound with the molecular formula C14H19ClO2 and a molecular weight of 254.76 . It is a specialty product often used in proteomics research .


Molecular Structure Analysis

The InChI code for 2-(4-Tert-butylphenoxy)butanoyl chloride is 1S/C14H19ClO2/c1-5-12(13(15)16)17-11-8-6-10(7-9-11)14(2,3)4/h6-9,12H,5H2,1-4H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

2-(4-Tert-butylphenoxy)butanoyl chloride has a molecular weight of 254.76 . It is recommended to be stored at a temperature of 28°C .

Scientific Research Applications

Proteomics Research

  • Scientific Field : Proteomics
  • Application Summary : “2-(4-Tert-butylphenoxy)butanoyl chloride” is a specialty product used in proteomics research .
  • Methods of Application : The specific methods of application in proteomics research are not provided in the source .
  • Results or Outcomes : The outcomes of its use in proteomics research are not specified in the source .

Parkinson’s Disease Treatment

  • Scientific Field : Neurology
  • Application Summary : A series of 4-tert-butylphenoxyalkoxyamines, which could potentially include “2-(4-Tert-butylphenoxy)butanoyl chloride”, were designed as potential dual-target ligands for Parkinson’s disease (PD) treatment . These compounds combine monoamine oxidase B (MAO B) inhibition with histamine H3 receptor (H3R) antagonism, which could have positive effects on dopamine regulation .
  • Methods of Application : The compounds were synthesized and investigated for human H3R (hH3R) affinity and human MAO B (hMAO B) inhibitory activity .

properties

IUPAC Name

2-(4-tert-butylphenoxy)butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO2/c1-5-12(13(15)16)17-11-8-6-10(7-9-11)14(2,3)4/h6-9,12H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPKCMXXWQNEFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)OC1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675490
Record name 2-(4-tert-Butylphenoxy)butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Tert-butylphenoxy)butanoyl chloride

CAS RN

679837-26-4
Record name 2-(4-tert-Butylphenoxy)butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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